molecular formula C18H20N6O B12157038 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine

Cat. No.: B12157038
M. Wt: 336.4 g/mol
InChI Key: KEMACTNKXKIBMR-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group and a phenyl-tetrazolyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the methoxyphenyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the piperazine ring.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-4-(1H-tetrazol-5-yl)piperazine: Lacks the phenyl group, which may affect its biological activity and chemical properties.

    1-(2-Methoxyphenyl)-4-(1-phenyl-1H-tetrazol-4-yl)piperazine: The position of the tetrazolyl group is different, potentially leading to variations in reactivity and interactions with molecular targets.

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-(1-phenyltetrazol-5-yl)piperazine

InChI

InChI=1S/C18H20N6O/c1-25-17-10-6-5-9-16(17)22-11-13-23(14-12-22)18-19-20-21-24(18)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

KEMACTNKXKIBMR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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